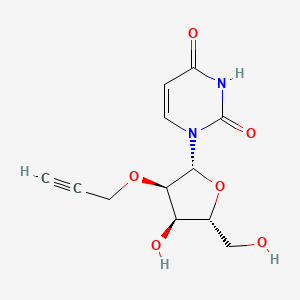
2'-o-propargyluridine
Overview
Description
2’-O-Propargyl-uridine is a modified nucleoside analog where the hydroxyl group at the 2’ position of uridine is replaced with a propargyl group. This modification enhances the compound’s chemical reactivity, making it a valuable tool in various biochemical and molecular biology applications, particularly in the field of nucleic acid research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of solid-phase synthesis, where the uridine is anchored to a solid support, and the propargyl group is introduced via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Industrial Production Methods: Industrial production of 2’-O-propargyl-uridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reagents to maximize the efficiency of the click chemistry reaction .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Propargyl-uridine undergoes various chemical reactions, including:
Click Chemistry Reactions: The propargyl group readily participates in CuAAC reactions, forming stable triazole linkages.
Substitution Reactions: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are commonly used.
Substitution Reactions: Various nucleophiles can be used to substitute the propargyl group.
Major Products:
Triazole Derivatives: Formed via CuAAC reactions.
Substituted Uridine Derivatives: Formed via substitution reactions.
Scientific Research Applications
2’-O-Propargyl-uridine has a wide range of applications in scientific research:
Fluorescent Labeling: It is used for fluorescent labeling of nucleic acids, enhancing the visualization of DNA and RNA in various biological assays.
Molecular Beacons: It is incorporated into molecular beacons for detecting specific nucleic acid sequences.
Drug Development: It serves as a precursor for developing nucleoside analogs with potential therapeutic applications.
Biochemical Probes: It is used as a biochemical probe to study nucleic acid interactions and modifications.
Mechanism of Action
The primary mechanism of action of 2’-O-propargyl-uridine involves its incorporation into nucleic acids, where it can participate in click chemistry reactions to introduce various functional groups. This modification allows for the precise labeling and tracking of nucleic acids in biological systems. The propargyl group also enhances the compound’s reactivity, enabling it to form stable linkages with other molecules .
Comparison with Similar Compounds
2’-O-Methyl-uridine: Another modified nucleoside with a methyl group at the 2’ position, commonly used in antisense oligonucleotides.
2’-O-Allyl-uridine: Similar to 2’-O-propargyl-uridine but with an allyl group, used in various biochemical applications.
Uniqueness: 2’-O-Propargyl-uridine is unique due to its propargyl group, which provides a reactive alkyne moiety for click chemistry reactions. This makes it particularly valuable for applications requiring precise and stable modifications of nucleic acids .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h1,3-4,7,9-11,15,17H,5-6H2,(H,13,16,18)/t7-,9-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIYVXTZWZSVLZ-QCNRFFRDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


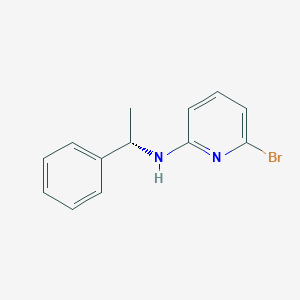
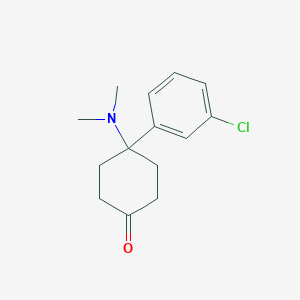
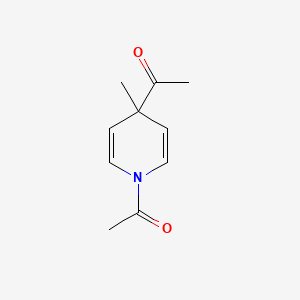
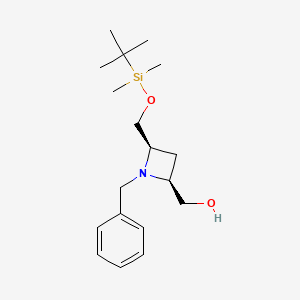
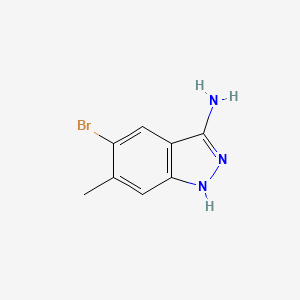
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)
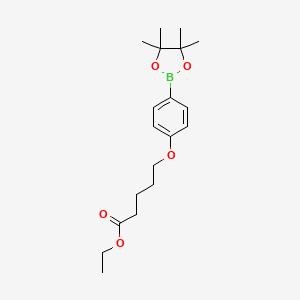

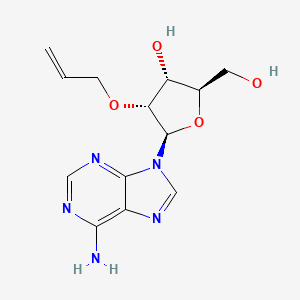
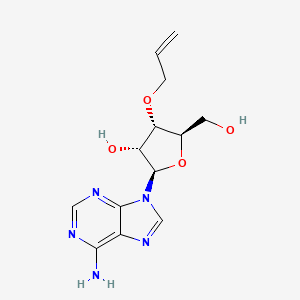

![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8122697.png)
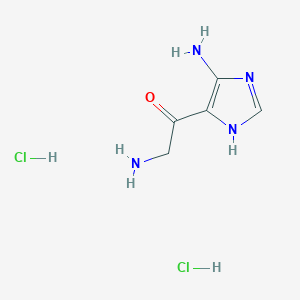
![3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone](/img/structure/B8122718.png)
